molecular formula C25H25N3O5S2 B3007039 N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 865161-61-1

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B3007039
CAS RN: 865161-61-1
M. Wt: 511.61
InChI Key: WABIDHPMIVTRIQ-QPLCGJKRSA-N
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Description

The compound , N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide, is a complex organic molecule that may be related to the class of compounds known as benzamides. Benzamides are a group of compounds that have a wide range of biological activities and are of significant interest in medicinal chemistry. The specific structure of this compound suggests potential pharmacological properties, which could be explored in the context of drug design and development.

Synthesis Analysis

The synthesis of related benzamide compounds has been explored in the literature. For instance, the addition of a carbamoylsilane to N-sulfonylimines has been shown to directly synthesize α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides with good to excellent yields . This method could potentially be adapted for the synthesis of the compound by modifying the N-sulfonylimine precursor to include the benzothiazol and methoxyethyl substituents.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their biological activity. The presence of the benzothiazol moiety in the compound suggests that it could have interesting electronic and steric properties that might influence its binding to biological targets. The methoxy groups could also affect the molecule's solubility and ability to cross biological membranes.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which can be utilized to further modify the compound or to understand its reactivity. For example, the synthesis of N-substituted imidazolylbenzamides has been reported, where the imidazolyl group replaces the methylsulfonylamino group to produce compounds with class III electrophysiological activity . This indicates that the sulfonylamino group in the compound of interest could potentially be modified to alter its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of sulfonylamino and methoxy groups in the compound could affect its acidity, basicity, and overall polarity. These properties are important for the compound's stability, solubility in different solvents, and its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • Patel et al. (2009) synthesized derivatives of benzothiazoles, which included compounds structurally similar to N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide. These compounds were evaluated for their antimicrobial and anticonvulsant activities Patel, G. Sreenivasa, E. Jayachandran, K. J. Kumar, International Journal of Chemical Sciences, 2009.

  • Badne et al. (2011) focused on the synthesis of benzothiazole derivatives, assessing their antimicrobial activity. This highlights the potential use of similar compounds in antimicrobial applications S. G. Badne, D. Swamy, V. Bhosale, S. V. Kuberkar, Journal of Heterocyclic Chemistry, 2011.

  • Yılmaz et al. (2015) synthesized indapamide derivatives, including benzamide compounds, and evaluated their proapoptotic activity against melanoma cell lines, demonstrating potential in anticancer research Ö. Yılmaz, Suna Özbaş Turan, J. Akbuğa, P. Tiber, O. Orun, C. Supuran, Ş. Küçükgüzel, Journal of Enzyme Inhibition and Medicinal Chemistry, 2015.

Cardiac Electrophysiological Activity

Antihyperglycemic Agents

Radiosensitizers in Cancer Therapy

properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S2/c1-17-8-11-19(12-9-17)35(30,31)27-21-7-5-4-6-20(21)24(29)26-25-28(14-15-32-2)22-13-10-18(33-3)16-23(22)34-25/h4-13,16,27H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABIDHPMIVTRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide

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